molecular formula C12H15BrO3 B2381561 MEthyl 5-bromo-2-(2-methylpropoxy)benzoate CAS No. 24123-31-7

MEthyl 5-bromo-2-(2-methylpropoxy)benzoate

Cat. No.: B2381561
CAS No.: 24123-31-7
M. Wt: 287.153
InChI Key: WYVDFHRWKSQXOD-UHFFFAOYSA-N
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Description

MEthyl 5-bromo-2-(2-methylpropoxy)benzoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl 5-bromo-2-(2-methylpropoxy)benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

MEthyl 5-bromo-2-(2-methylpropoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols or ethers.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include alcohols and ethers.

Scientific Research Applications

MEthyl 5-bromo-2-(2-methylpropoxy)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of MEthyl 5-bromo-2-(2-methylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    MEthyl 5-bromo-2-(2-methylpropoxy)benzoate: C12H15BrO3

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 2-methylpropoxy group allows for selective reactivity and interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 5-bromo-2-(2-methylpropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVDFHRWKSQXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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